2-Methylpentyl acetate is an organic compound with the molecular formula and a molecular weight of approximately 144.21 g/mol. It is classified as an ester, specifically the acetate ester of 2-methylpentanol. The compound is known for its pleasant fruity odor, making it useful in various applications, particularly in the flavor and fragrance industries. The compound's International Chemical Identifier (CAS) number is 7789-99-3, and it is also referred to by several synonyms including 2-Methylamyl acetate and Acetic acid 2-methylpentyl ester .
There are several methods for synthesizing 2-methylpentyl acetate:
Due to its fruity aroma, 2-methylpentyl acetate finds applications in various fields:
Research on interaction studies involving 2-methylpentyl acetate is limited but suggests that it may interact with various biological systems primarily through olfactory receptors due to its volatility and aroma profile. Its potential interactions with enzymes involved in metabolic processes could also be an area of interest for future studies .
Several compounds share structural similarities with 2-methylpentyl acetate. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Key Characteristics |
|---|---|---|---|
| Pentyl acetate | 628-63-7 | C5H10O2 | Commonly used as a solvent; fruity odor. |
| Isopentyl acetate | 123-92-2 | C5H10O2 | Used in flavoring; similar fruity scent. |
| 3-Methylbutyl acetate | 623-85-0 | C6H12O2 | Slightly different structure; used in flavors. |
What sets 2-methylpentyl acetate apart from these similar compounds is its specific chain length and branching structure, which contribute to its unique aroma profile and potential applications in flavoring and fragrance that may not be replicated by other esters. Its synthesis methods also allow for high purity levels beneficial for food-grade applications .
2-Methylpentyl acetate possesses a branched alkyl chain structure with the IUPAC name 2-methylpentyl acetate [3]. The compound's molecular structure can be represented by the SMILES notation CCCC(C)COC(=O)C, indicating a pentyl chain with a methyl branch at the second carbon position, terminated by an acetate functional group [3] [5]. The InChI representation InChI=1S/C8H16O2/c1-4-5-7(2)6-10-8(3)9/h7H,4-6H2,1-3H3 provides detailed structural information about the compound's connectivity [3] [5].
The molecular geometry around the carbonyl carbon follows typical ester characteristics, with the carbon-oxygen double bond exhibiting planar geometry due to sp² hybridization [1]. The ester linkage connects the branched 2-methylpentyl alcohol moiety to the acetyl group, creating a compound with both hydrophobic alkyl regions and a polar ester functional group [1] [2]. The presence of the methyl branch at the second carbon position introduces steric effects that influence the compound's overall three-dimensional conformation [3].
The proton nuclear magnetic resonance spectrum of 2-methylpentyl acetate exhibits characteristic signals consistent with acetate ester compounds [6] [7]. The acetyl methyl group typically appears as a singlet around 2.05 parts per million, while the methylene protons adjacent to the oxygen atom resonate in the 4.1-4.3 parts per million region [6] [7]. The branched alkyl chain protons appear in the aliphatic region between 0.9-2.5 parts per million, with the methyl branch protons showing distinctive splitting patterns [6] [7].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal around 170 parts per million, characteristic of ester compounds [8]. The acetyl methyl carbon appears near 20 parts per million, while the aliphatic carbons of the pentyl chain resonate in the 10-50 parts per million range [8]. The branching methyl carbon and the carbon bearing the methyl substituent exhibit distinct chemical shifts that aid in structural confirmation [8].
Infrared spectroscopic analysis of 2-methylpentyl acetate shows characteristic ester absorption bands [9] [10]. The carbonyl stretching vibration appears around 1740 cm⁻¹, typical of aliphatic ester compounds [9] [10]. Carbon-oxygen stretching vibrations are observed in the 1050-1250 cm⁻¹ region, while carbon-hydrogen stretching modes appear between 2800-3000 cm⁻¹ [9] [10]. These spectroscopic features are consistent with those reported for related acetate esters and provide definitive identification of the ester functional group [9] [10].
Limited experimental data exists for the ultraviolet-visible spectroscopic properties of 2-methylpentyl acetate [11]. Like other simple acetate esters, the compound is expected to exhibit absorption in the ultraviolet region due to electronic transitions associated with the carbonyl chromophore [11]. The absence of extended conjugation limits the compound's absorption to shorter wavelengths, typical of saturated ester compounds [11].
2-Methylpentyl acetate exhibits a boiling point of 160°C according to Tokyo Chemical Industry data, while alternative sources report 146°C [1] [12] [13] [14]. This variation may be attributed to different measurement conditions or purity levels [1] [12]. The compound's vapor pressure at room temperature is relatively low, consistent with its moderate molecular weight and ester functionality [13] [14].
The enthalpy of vaporization for 2-methylpentyl acetate can be estimated based on structure-activity relationships with similar ester compounds [15] [16]. Research on related acetate esters suggests enthalpies of vaporization in the range of 45-50 kilojoules per mole for compounds of similar molecular weight and structure [15] [16]. The branched alkyl chain structure influences the intermolecular forces and consequently affects the vaporization enthalpy [15] [16].
2-Methylpentyl acetate exhibits limited solubility in water, consistent with its ester structure and significant hydrocarbon content [17] [18] [19]. The compound's solubility behavior is comparable to other pentyl acetate isomers, with water solubility estimated at approximately 0.1% by mass at room temperature [19]. This low aqueous solubility reflects the hydrophobic nature of the branched pentyl chain [17] [18].
The compound demonstrates good miscibility with most common organic solvents, including alcohols, ethers, and other ester compounds [19] [20]. This solubility profile makes it suitable for applications requiring organic solvent systems [19] [20]. The Hansen solubility parameters provide quantitative measures of solvent compatibility, with dispersive forces (δd) of 1.5 (cal/mL)^½, polar forces (δp) of 3.3 (cal/mL)^½, and hydrogen bonding forces (δh) of 7.4 (cal/mL)^½ [13] [14].
The octanol-water partition coefficient represents a critical parameter for understanding the compound's lipophilic versus hydrophilic behavior [21] [22] [23]. Based on computational estimates, 2-methylpentyl acetate exhibits a log P value of approximately 1.99, indicating moderate lipophilicity [24]. This value suggests preferential partitioning into organic phases while maintaining some degree of water solubility [21] [22].
2-Methylpentyl acetate, like other acetate esters, exhibits susceptibility to hydrolysis under both acidic and basic conditions [25] [26] [27]. The hydrolysis reaction proceeds through different mechanisms depending on the catalytic conditions [26] [27] [28]. Under acidic conditions, the reaction follows an acid-catalyzed mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water [26] [27] [28].
In basic conditions, the hydrolysis proceeds through direct nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alkoxide leaving group [28] [29] [30]. This base-catalyzed process, known as saponification, is typically irreversible due to the formation of carboxylate salts [28] [29] [30].
The compound demonstrates good thermal stability under normal storage conditions [31] [32]. Tokyo Chemical Industry recommends storage at room temperature, preferably below 15°C, to maintain optimal stability [31]. The compound remains stable when stored in tightly closed containers away from heat sources and strong oxidizing agents [31] [32].
2-Methylpentyl acetate exhibits typical ester reactivity patterns [25] [26] [33]. The compound can undergo transesterification reactions with other alcohols in the presence of acid or base catalysts [33] [34]. The ester bond is susceptible to nucleophilic attack, particularly by strong nucleophiles such as hydroxide ions or alkoxide ions [33] [34]. The branched structure of the alkyl chain may provide some steric hindrance that slightly reduces the rate of nucleophilic attack compared to linear acetate esters [34].
The compound's stability is maintained under neutral conditions and moderate temperatures, making it suitable for various applications where chemical inertness is desired [31] [32]. However, exposure to strong acids or bases, particularly at elevated temperatures, will result in hydrolysis to the corresponding carboxylic acid and alcohol [25] [26] [27].
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular Weight | 144.21 g/mol | Standard conditions | [1] [2] |
| Boiling Point | 160°C / 146°C | 1 atm | [1] [12] [13] |
| Density | 0.87 g/cm³ | 20°C | [1] [35] |
| Flash Point | 47°C | Standard conditions | [1] [31] |
| Water Solubility | ~0.1% by mass | Room temperature | [19] |
| Log P (octanol-water) | 1.99 | 25°C (estimated) | [24] |
| Evaporation Rate | 24.2 (ether = 1) | Room temperature | [13] [14] |
| Hansen δd | 1.5 (cal/mL)^½ | 25°C | [13] [14] |
| Hansen δp | 3.3 (cal/mL)^½ | 25°C | [13] [14] |
| Hansen δh | 7.4 (cal/mL)^½ | 25°C | [13] [14] |
Secondary alcohol 2-methyl-1-pentanol reacts with glacial acetic acid through a reversible condensation that eliminates water and forms 2-methylpentyl acetate. Because the alcohol is secondary, the reaction rate is slower than for primary analogues, but elevated temperatures and strong Brønsted acids supply sufficient activation energy.
Stoichiometry and mechanism
Typical laboratory conditions
| Parameter | Low value | High value | Typical pilot selection | Source |
|---|---|---|---|---|
| Temperature / °C | 90 [3] | 125 [1] | 110 [1] | |
| Acid : Alcohol molar ratio | 1.5 : 1 [3] | 3 : 1 [1] | 2 : 1 [1] | |
| Catalyst (mass %) | 0.5 [3] | 5.0 [4] | 2.0 [1] | |
| Isolated ester yield / % | 68 [3] | 92 [1] | 88 [4] |
A broad family of catalysts has been screened to shorten cycle times, enhance selectivity, or simplify downstream separation.
Strong mineral and organic acids
Heteropoly-acid catalysts
Fixed-bed ion-exchange resins
| Catalyst family | Optimum temperature / °C | Time to >90% conversion / h | Recyclability (cycles at >80% activity) | Source |
|---|---|---|---|---|
| Sulfuric acid | 110 | 4 | 0 (discard) | 22 |
| Para-toluenesulfonic acid | 110 | 4 | 3 | 40 |
| Zn-substituted heteropoly acid | 90 | 12 | 6 | 53 |
| Macroporous sulfonated resin | 80 | 3 | 20 | 46 |
Replacing corrosive acids or hazardous organic solvents aligns production with modern sustainability criteria.
Solvent-free acid catalysis
Biocatalytic esterification
| Lipase system | Acyl donor | Temperature / °C | Time / h | Conversion / % | Enantiomeric excess of residual alcohol | Source |
|---|---|---|---|---|---|---|
| Pseudomonas lipase (free) | Vinyl acetate | 30 | 10 | 80 | 0.98 [7] | |
| Pseudomonas lipase (protein-coated microcrystals) | Vinyl acetate | 50 | 6 | 95 | — [8] | |
| Candida antarctica lipase (immobilised) | Acetic anhydride | 40 | 8 | 92 | — [8] |
Even with efficient catalysts, commercial manufacture faces thermodynamic, kinetic, and operability hurdles.
Equilibrium limitation
Heat integration and energy demand
Mass transfer and hydraulic constraints
Materials of construction
| By-product | Formation pathway | Typical concentration in crude stream / % (mass) | Principal removal step | Reference |
|---|---|---|---|---|
| Water | Stoichiometric condensation | 3 – 10 [1] | Overhead decanter or azeotropic entrainer | 41 |
| Unreacted 2-methyl-1-pentanol | Equilibrium limitation | 1 – 5 [2] | Bottom recycle to reactive column | 52 |
| Acetic acid | Excess feed | 0.5 – 2 [9] | Side-draw neutralisation then extraction | 54 |
| One-hexene | Dehydration of secondary alcohol on acidic sites | 0.1 – 1 [2] | Light-end distillation; vent to flare | 52 |
| Acetaldehyde | Tautomerisation during vinyl acetate transesterification | 0.05 [7] | Stripping with nitrogen or low-pressure flash | 47 |
Distillation sequences
Membrane dehydration
Polishing and odour control
Waste valorisation
Flammable